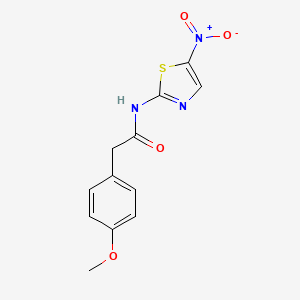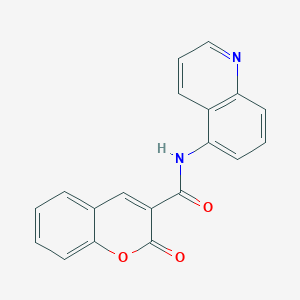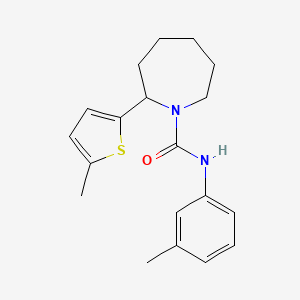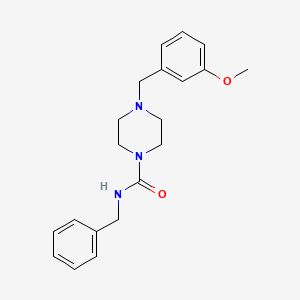![molecular formula C18H14N2O4S2 B5145156 5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5145156.png)
5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit promising results in scientific research.
Wirkmechanismus
The mechanism of action of 5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inhibiting the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
Research has shown that 5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione can affect various biochemical and physiological processes in the body. It has been found to reduce oxidative stress and inflammation, which are implicated in many diseases. This compound has also been shown to have an effect on glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments include its potential therapeutic applications and its ability to affect various biochemical and physiological processes. However, the limitations include the need for further research to fully understand its mechanism of action and the potential side effects that may arise from its use.
Zukünftige Richtungen
There are many future directions for research on 5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione. Some of the possible directions include:
1. Further studies on its mechanism of action and its potential therapeutic applications.
2. Research on the potential side effects and toxicity of this compound.
3. Studies on the optimal dosage and administration of this compound.
4. Investigation of the potential synergistic effects of this compound with other drugs or treatments.
5. Research on the potential use of this compound in combination with other compounds to enhance its therapeutic effects.
Conclusion:
In conclusion, 5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in scientific research. This compound has potential therapeutic applications and can affect various biochemical and physiological processes in the body. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been achieved using different methods. One of the methods involves the reaction of 2,4-thiazolidinedione with 4-(methylthio)benzaldehyde and 3-nitrobenzaldehyde in the presence of a base catalyst. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Research on 5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has shown its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-methylsulfanylphenyl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-25-15-7-5-12(6-8-15)10-16-17(21)19(18(22)26-16)11-13-3-2-4-14(9-13)20(23)24/h2-10H,11H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMFVTVEGKAYJX-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[4-(methylsulfanyl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5145085.png)
![2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5145092.png)
![diethyl 4-[3-(ethoxycarbonyl)-4-isoxazolyl]-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide](/img/structure/B5145097.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5145111.png)
![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5145118.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5145133.png)
![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)

![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5145147.png)



